molecular formula C22H22N2O5S2 B6562159 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946335-74-6

2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6562159
CAS No.: 946335-74-6
M. Wt: 458.6 g/mol
InChI Key: CWLBRNROIVRKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a thiophene sulfonyl group at position 1 and an acetamide linker at position 4. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide or aromatic interactions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-19-7-2-3-8-20(19)29-15-21(25)23-17-10-11-18-16(14-17)6-4-12-24(18)31(26,27)22-9-5-13-30-22/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLBRNROIVRKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules reported in the literature, focusing on substituents, synthesis strategies, and inferred pharmacological properties.

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Tetrahydroquinoline 1-(Thiophene-2-sulfonyl), 6-(2-methoxyphenoxy)acetamide ~450 (estimated) Sulfonyl group enhances metabolic stability; methoxyphenoxy may improve solubility.
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline 6-Sulfonamide, trifluoroacetyl group ~480 Sulfonamide and fluorinated groups enhance enzyme inhibition (e.g., acyl-CoA transferase).
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Acetamide 4-Methoxyphenyl, 2-aminophenylsulfanyl ~316 Sulfanyl and methoxy groups contribute to antimicrobial activity.
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Acetamide Chloro, diethylphenyl, methoxymethyl ~284 Chloroacetamide derivatives are precursors for herbicides (e.g., alachlor).

Pharmacological and Functional Insights

  • Enzyme Inhibition: The tetrahydroquinoline/isoquinoline sulfonamide scaffold (as in the target compound and ) is associated with inhibition of enzymes like acyl-CoA monoacylglycerol acyltransferase (MGAT). The thiophene sulfonyl group in the target compound may mimic natural sulfated substrates, enhancing binding affinity .
  • Antimicrobial Activity: Compounds like N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () exhibit antimicrobial properties due to the sulfanyl group’s nucleophilic reactivity and the methoxy group’s solubility enhancement. The target compound’s methoxyphenoxy group may offer similar benefits .
  • Herbicidal Activity: Chloroacetamide derivatives () highlight the importance of halogen and alkoxy groups in agrochemical design. While the target compound lacks a chloro group, its methoxyphenoxy substituent may confer selectivity for biological targets .

Key Research Findings and Data Gaps

  • Structural Advantages : The thiophene sulfonyl group in the target compound may improve metabolic stability compared to simpler sulfonamides .
  • Data Limitations: No direct biological data (e.g., IC₅₀ values) are available for the target compound. Activity must be inferred from analogs like the tetrahydroisoquinoline sulfonamide in , which showed efficacy in enzyme inhibition at nanomolar concentrations .
  • Synthetic Challenges: Introducing the 2-methoxyphenoxy group may require protecting-group strategies to avoid side reactions during acetamide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.